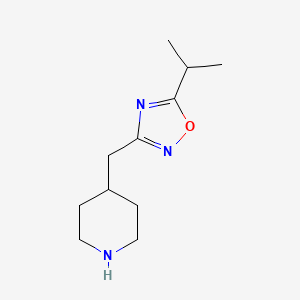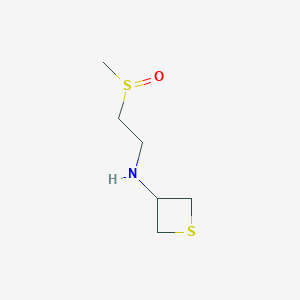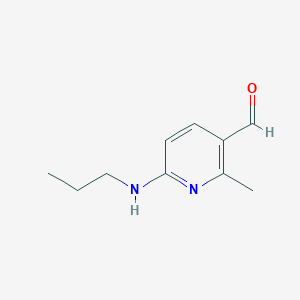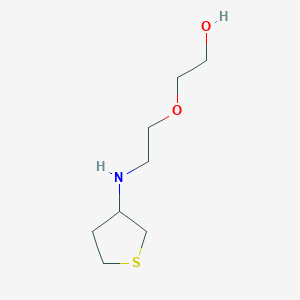
2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol: is an organic compound with the chemical formula C6H15NO2 and a molecular weight of 133.19 g/mol . It is also referred to as hydroxychloroquine impurity 32 . The compound features an ethoxy group attached to the central ethanol backbone, with an amino group substituted on one of the ethoxy arms.
Preparation Methods
Synthetic Routes::
Laboratory Synthesis: While specific laboratory methods may vary, one common synthetic route involves the reaction of an appropriate alcohol (such as ethanol) with in the presence of acid catalysts.
Industrial Production: Industrial-scale synthesis typically employs more efficient and scalable processes. Unfortunately, detailed industrial methods for this specific compound are not widely available in the literature.
Laboratory: The reaction typically occurs under reflux conditions with acid catalysts.
Industrial: Industrial production methods may involve continuous flow processes or other optimized conditions.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions can occur at the amino group or the ethoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkylating agents or nucleophiles.
Oxidation: Hydroxylation or other functional group modifications.
Reduction: Formation of secondary or tertiary amines.
Substitution: Ethoxy group substitution products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity, including interactions with receptors or enzymes.
Medicine: May serve as a precursor or impurity in pharmaceutical research.
Industry: Employed in the development of specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-[2-(thiolan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H17NO2S/c10-3-5-11-4-2-9-8-1-6-12-7-8/h8-10H,1-7H2 |
InChI Key |
FVUGPNSYOVNXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


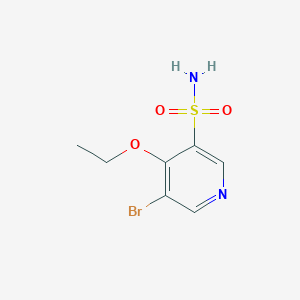
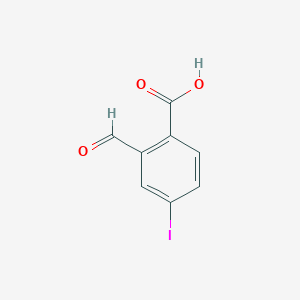
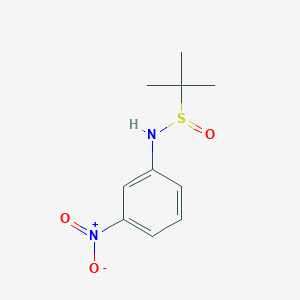
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
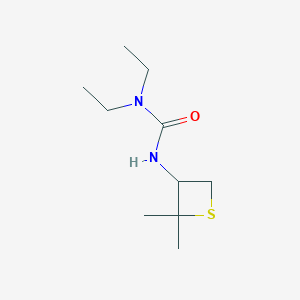
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
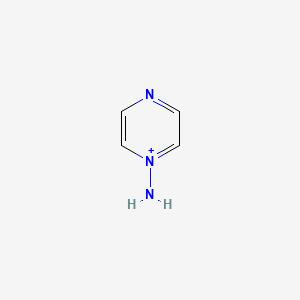

![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
